Cas no 1269293-49-3 (Ethyl 5-chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate)

Ethyl 5-chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate is a fluorinated pyrazole derivative with notable applications in pharmaceutical and agrochemical research. Its structural features, including the chloro and fluoro substituents, enhance its reactivity and stability, making it a valuable intermediate in synthetic chemistry. The compound exhibits potential as a precursor for biologically active molecules, particularly in the development of herbicides, fungicides, and pharmacologically relevant heterocycles. Its ester functionality allows for further derivatization, facilitating the synthesis of more complex structures. The presence of both electron-withdrawing groups (chloro and fluoro) contributes to its versatility in nucleophilic substitution and cross-coupling reactions, underscoring its utility in fine chemical synthesis.
Ethyl 5-chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate structure
1269293-49-3 structure
Product Name:Ethyl 5-chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate
CAS No:1269293-49-3
MF:C12H10ClFN2O2
MW:268.671405315399
CID:822779
PubChem ID:53302137
Update Time:2025-11-01

Ethyl 5-chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 5-chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate
    • ethyl 5-chloro-1-(4-fluorophenyl)pyrazole-3-carboxylate
    • DTXSID50693325
    • 1H-Pyrazole-3-carboxylic acid, 5-chloro-1-(4-fluorophenyl)-, ethyl ester
    • DB-308045
    • 1269293-49-3
    • ETHYL5-CHLORO-1-(4-FLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXYLATE
    • AKOS015902054
    • Inchi: 1S/C12H10ClFN2O2/c1-2-18-12(17)10-7-11(13)16(15-10)9-5-3-8(14)4-6-9/h3-7H,2H2,1H3
    • InChI Key: MLTLSZIMBBUFBP-UHFFFAOYSA-N
    • SMILES: ClC1=CC(C(=O)OCC)=NN1C1C=CC(=CC=1)F

Computed Properties

  • Exact Mass: 268.0414834g/mol
  • Monoisotopic Mass: 268.0414834g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 298
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 44.1Ų

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Ethyl 5-chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:1269293-49-3)Ethyl 5-chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate
Order Number:A12053
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:57
Price ($):292.0
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Additional information on Ethyl 5-chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate

Ethyl 5-chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate (CAS No. 1269293-49-3): An Overview of Its Synthesis, Properties, and Applications in Medicinal Chemistry

Ethyl 5-chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate (CAS No. 1269293-49-3) is a versatile compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of pyrazoles, which are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anti-cancer activities.

The synthesis of Ethyl 5-chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate typically involves a multi-step process that begins with the formation of a pyrazole core. One common approach is to start with the reaction of an appropriate hydrazine derivative with an acyl chloride or ester. For instance, the reaction of ethyl 5-chloro-1H-pyrazole-3-carboxylate with 4-fluorobenzaldehyde in the presence of a suitable base can yield the desired product. This synthetic route is well-documented in the literature and has been optimized to achieve high yields and purity.

The physical and chemical properties of Ethyl 5-chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate are crucial for its applications in drug discovery and development. The compound is a white crystalline solid with a molecular weight of 288.70 g/mol. It is soluble in common organic solvents such as dichloromethane, ethanol, and dimethyl sulfoxide (DMSO), making it suitable for various analytical and biological assays.

Recent research has highlighted the potential of Ethyl 5-chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate as a lead compound for the development of novel therapeutic agents. Studies have shown that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, it has been found to possess antiproliferative effects on various cancer cell lines, suggesting its potential as an anticancer agent.

The mechanism of action of Ethyl 5-chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate is not yet fully understood, but it is believed to involve multiple pathways. One proposed mechanism is the modulation of signaling pathways involved in inflammation and cell proliferation, such as the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway. These pathways play critical roles in regulating immune responses and cell growth, making them attractive targets for therapeutic intervention.

In addition to its biological activities, Ethyl 5-chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate has also been explored for its use as a building block in the synthesis of more complex molecules. The presence of functional groups such as the carboxylic acid ester and the halogen substituent provides opportunities for further chemical modifications, enabling the creation of a wide range of derivatives with diverse biological properties.

The safety profile of Ethyl 5-chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate is an important consideration for its potential use in pharmaceutical applications. Preclinical studies have generally shown that this compound has a favorable safety profile, with no significant toxicity observed at therapeutic concentrations. However, further research is needed to fully evaluate its safety and efficacy in human subjects.

In conclusion, Ethyl 5-chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate (CAS No. 1269293-49-3) represents a promising compound with potential applications in medicinal chemistry. Its unique structural features, combined with its biological activities and favorable safety profile, make it an attractive candidate for further investigation and development as a therapeutic agent. Ongoing research efforts are likely to uncover additional insights into its mechanisms of action and potential therapeutic uses.

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Amadis Chemical Company Limited
(CAS:1269293-49-3)Ethyl 5-chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate
A12053
Purity:99%
Quantity:1g
Price ($):292.0
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